3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal
Overview
Description
3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, is of interest due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal can be achieved through various synthetic routes. One common method involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester . Industrial production methods often utilize multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.
Scientific Research Applications
3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: This compound is utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiophene derivatives.
Properties
IUPAC Name |
3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-7(6-11)9(10)5-8-3-2-4-12-8/h2-4,6H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWOXVNWRNYXJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CC1=CC=CS1)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90723539 | |
Record name | 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90723539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96924-57-1 | |
Record name | 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90723539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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